molecular formula C8H9N3 B1525303 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190314-99-8

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1525303
M. Wt: 147.18 g/mol
InChI Key: ZAASVWJUEZCVLQ-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , also known by its chemical formula C7H7N3 , is a heterocyclic compound. Its molecular weight is approximately 133.15 g/mol . The structure consists of a pyrrolopyridine ring system with a methyl group at the 5-position. This compound has attracted interest due to its potential biological activities and synthetic applications .


Synthesis Analysis

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach involves the cyclization of appropriate precursors under specific reaction conditions. Detailed studies on reaction mechanisms and optimization are crucial for efficient synthesis .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine consists of a fused pyrrolopyridine ring system. The nitrogen atoms in the pyrrole and pyridine rings contribute to its aromatic character. The methyl group at the 5-position influences its reactivity and biological properties. Researchers have determined the crystal structure through X-ray diffraction analysis, providing insights into its three-dimensional arrangement .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is approximately .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: A study detailed the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through reactions of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions. This work showcases the compound's versatility in creating diverse chemical structures (Goto et al., 1991).
  • Characterization of Complexes: Another research conducted synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, illustrating the compound's utility in forming structurally diverse coordination complexes (Amirnasr et al., 2002).
  • Cascade Reactions: A study on Lewis acid-promoted cascade reactions involving primary amines, demonstrating the compound's role in efficiently constructing 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).

Biological and Pharmaceutical Research

  • Antibacterial Compounds: Research on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives revealed their potential as autorecycling oxidants for amines and alcohols under aerobic and photoirradiation conditions, highlighting their promise in developing new antibacterial agents (Mitsumoto & Nitta, 2004).
  • Enzymatic Oxyfunctionalization: A significant application in the chemical industry is the enzymatic oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 for the production of pyridinols and pyridinamines, which are key intermediates in synthesizing pharmaceutical products (Stankevičiūtė et al., 2016).

Catalysis and Organic Transformations

  • Catalyzed Intramolecular Amination: Development of efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds, showcasing the importance of these compounds in organic synthesis (He et al., 2012).

Material Science

  • Bioconjugation Tools: A study introduced 5-methylene pyrrolones as highly thiol-specific and tracelessly removable bioconjugation tools, offering a new approach for controlled release and temporary thiol protection in material and biological sciences (Zhang et al., 2017).

properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAASVWJUEZCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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